1-ethyl-1H-indole-4-carboxylic acid
Overview
Description
1-Ethyl-1H-indole-4-carboxylic acid is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
1-Ethyl-1H-indole-4-carboxylic acid, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle . .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities exhibited by indole derivatives . These effects could include the inhibition of viral replication, reduction of inflammation, or the killing of cancer cells, among others .
Biochemical Analysis
Biochemical Properties
1-ethyl-1H-indole-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the aryl hydrocarbon receptor (AhR) pathway . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For instance, indole derivatives have been shown to inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, these compounds can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to these compounds can result in sustained modulation of cellular processes, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and other adverse effects in animal studies . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, indole derivatives can be transported across cell membranes by organic anion transporters, influencing their distribution within the body .
Subcellular Localization
This compound can localize to specific subcellular compartments, affecting its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, such as the nucleus or mitochondria. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-indole-4-carboxylic acid typically involves the functionalization of the indole ring. One common method is the reaction of indole derivatives with ethylating agents under controlled conditions. For example, the reaction of indole-4-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce halogens, nitro groups, or sulfonic acid groups .
Scientific Research Applications
1-Ethyl-1H-indole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Methyl-1H-indole-4-carboxylic acid
- 1-Propyl-1H-indole-4-carboxylic acid
- 1-Butyl-1H-indole-4-carboxylic acid
Comparison: 1-Ethyl-1H-indole-4-carboxylic acid is unique due to its specific ethyl substitution at the nitrogen atom of the indole ring. This substitution can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the ethyl group may provide different steric and electronic effects compared to methyl, propyl, or butyl groups, leading to variations in the compound’s properties and applications .
Properties
IUPAC Name |
1-ethylindole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-7-6-8-9(11(13)14)4-3-5-10(8)12/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYNRASKRRGIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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